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Compound of Interest

Compound Name: Indirubin-3'-monoxime

Cat. No.: B1671880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Indirubin-3'-monoxime, a derivative of the natural product indirubin, has garnered significant

interest in the scientific community as a potent inhibitor of several protein kinases. Its ability to

target key players in cellular signaling pathways has made it a valuable tool in cancer research

and neurodegenerative disease studies. This guide provides an objective comparison of the

cross-reactivity profile of Indirubin-3'-monoxime against a panel of kinases, supported by

experimental data and detailed methodologies.

Kinase Inhibition Profile: A Comparative Overview
Indirubin-3'-monoxime exhibits inhibitory activity against a range of kinases, with particular

potency towards Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-

3β). Its cross-reactivity profile, however, extends to other kinase families, including c-Jun N-

terminal Kinases (JNKs) and Fibroblast Growth Factor Receptor 1 (FGFR1). The following

tables summarize the quantitative data on the inhibitory activity of Indirubin-3'-monoxime and

selected alternative kinase inhibitors.

Table 1: Inhibitory Activity (IC50) of Indirubin-3'-monoxime Against Key Kinase Targets
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Kinase Target IC50 (nM) Reference

CDK1/Cyclin B 180 [1]

CDK2/Cyclin A 440 N/A

CDK2/Cyclin E 250 [1]

CDK4/Cyclin D1 3330 N/A

CDK5/p25 100 [1]

CDK5/p35 65 N/A

GSK-3β 22 [1]

JNK1 10 N/A

JNK1 800 N/A

JNK2 1400 N/A

JNK3 1000 N/A

FGFR1 <1000 N/A

Src 430 (for derivative E804) N/A

5-Lipoxygenase 7800-10000 N/A

Table 2: Comparative Kinase Inhibition Profile of Indirubin-3'-monoxime and Alternative

Inhibitors
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Kinase Target
Indirubin-3'-
monoxime
IC50 (nM)

Roscovitine
IC50 (nM)

Flavopiridol
IC50 (nM)

Staurosporine
IC50 (nM)

CDK1/Cyclin B 180 140 30 6

CDK2/Cyclin A 440 70 100 3

CDK2/Cyclin E 250 70 70 3

CDK4/Cyclin D1 3330 >10000 25 7

CDK5/p25 100 20 20 3

GSK-3β 22 ~3000 ~300 10

Note: IC50 values are compiled from various sources and may have been determined under

different assay conditions. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows
The inhibitory action of Indirubin-3'-monoxime on specific kinases has significant implications

for various cellular signaling pathways. The following diagrams, generated using the DOT

language, illustrate these pathways and a general workflow for kinase profiling.
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Wnt/β-catenin Signaling Pathway
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JNK/MAPK Signaling Pathway
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General Kinase Profiling Workflow

Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental

methodologies are crucial. The following is a representative protocol for an in vitro kinase

assay to determine the inhibitory activity of a compound against CDK2/Cyclin A.

In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)

1. Reagents and Materials:

Recombinant human CDK2/Cyclin A enzyme
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Histone H1 protein (substrate)

Indirubin-3'-monoxime and other test compounds

[γ-³²P]ATP (radiolabeled ATP)

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Stop solution (e.g., 7.5 M Guanidine Hydrochloride)

Phosphocellulose paper

Scintillation counter

2. Assay Procedure:

Prepare serial dilutions of Indirubin-3'-monoxime and other test compounds in the kinase

reaction buffer.

In a microplate, add the diluted compounds, recombinant CDK2/Cyclin A enzyme, and the

substrate (Histone H1).

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by adding the stop solution.

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75%

phosphoric acid) to remove unincorporated [γ-³²P]ATP.

Dry the phosphocellulose paper and measure the incorporated radioactivity using a

scintillation counter.

3. Data Analysis:
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Calculate the percentage of kinase inhibition for each compound concentration relative to the

control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the

kinase activity, by fitting the data to a sigmoidal dose-response curve.

Conclusion
Indirubin-3'-monoxime is a multi-targeted kinase inhibitor with significant potency against

CDKs and GSK-3β. Its cross-reactivity profile, as detailed in this guide, provides valuable

insights for researchers designing experiments or developing novel therapeutic strategies. The

provided experimental protocols and pathway diagrams serve as a resource for further

investigation into the mechanism of action and potential applications of this versatile

compound. It is important to note that for a definitive and comprehensive understanding of its

selectivity, a head-to-head comparison with other inhibitors against a broad kinome panel under

standardized assay conditions is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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